Cas no 955813-70-4 (methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate
- MUYFPMMDWMANJX-XUTLUUPISA-N
-
- Inchi: 1S/C19H17FN2O5S/c1-25-11-7-8-14(26-2)12(9-11)18(24)21-19-22(10-16(23)27-3)17-13(20)5-4-6-15(17)28-19/h4-9H,10H2,1-3H3/b21-19-
- InChI Key: MUYFPMMDWMANJX-VZCXRCSSSA-N
- SMILES: C(OC)(=O)CN1C2=C(F)C=CC=C2S/C/1=N\C(=O)C1=CC(OC)=CC=C1OC
methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2463-0337-75mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2463-0337-1mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
A2B Chem LLC | BA61951-25mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 25mg |
$360.00 | 2024-05-20 | ||
Life Chemicals | F2463-0337-4mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2463-0337-20mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2463-0337-2mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2463-0337-15mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2463-0337-100mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
A2B Chem LLC | BA61951-10mg |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 10mg |
$291.00 | 2024-05-20 | ||
Life Chemicals | F2463-0337-20μmol |
methyl 2-[(2E)-2-[(2,5-dimethoxybenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
955813-70-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate
Recent Advances in the Study of Methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 955813-70-4)
The compound methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 955813-70-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.
Recent studies have focused on the synthesis and optimization of this compound, with particular emphasis on its role as a modulator of key biological pathways. The presence of the fluoro and dimethoxybenzoyl groups in its structure suggests potential interactions with enzymes and receptors involved in inflammatory and oncogenic processes. Preliminary in vitro studies have demonstrated promising activity against certain cancer cell lines, although further validation is required to confirm these findings.
One of the key challenges in the development of this compound is its solubility and bioavailability. Researchers have explored various formulation strategies, including the use of nanoparticle carriers and prodrug approaches, to enhance its pharmacokinetic properties. These efforts are critical for translating the compound's in vitro activity into clinically relevant outcomes.
In addition to its potential anticancer properties, recent investigations have also explored the compound's effects on neurodegenerative diseases. Early-stage studies suggest that it may modulate pathways involved in protein aggregation and oxidative stress, which are hallmarks of conditions such as Alzheimer's and Parkinson's diseases. However, these findings are still in the exploratory phase and require further mechanistic studies.
The safety profile of methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate is another area of active research. Toxicity studies in animal models have indicated a relatively favorable profile, with no significant adverse effects observed at therapeutic doses. Nonetheless, comprehensive toxicological assessments are necessary to ensure its suitability for human trials.
In conclusion, the compound methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 955813-70-4) represents a promising candidate for further development in the fields of oncology and neurodegenerative diseases. Continued research efforts are needed to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its clinical potential.
955813-70-4 (methyl 2-(2E)-2-(2,5-dimethoxybenzoyl)imino-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-ylacetate) Related Products
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)


